molecular formula C6H12O5 B7767352 2-Deoxy-D-galactopyranose CAS No. 25494-04-6

2-Deoxy-D-galactopyranose

Cat. No.: B7767352
CAS No.: 25494-04-6
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-DUVQVXGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-galactopyranose typically involves the azidophenylselenylation of glycals. This method provides phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . The reaction conditions can be adjusted to achieve either α- or β-stereoselectivity, depending on the choice of solvent. For instance, using acetonitrile results in total β-stereocontrol, while diethyl ether favors α-stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of glycosyl donors and acceptors under controlled reaction conditions to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-D-galactopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. The absence of the hydroxyl group at the second carbon position influences its reactivity compared to other sugars.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

    Substitution: Halogenation or amination reactions can be performed using appropriate halogenating agents or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Deoxy-D-galactopyranose has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Deoxy-D-glucose
  • 2-Deoxy-D-ribose
  • 2-Deoxy-D-mannose

Comparison: 2-Deoxy-D-galactopyranose is unique due to its specific structural modification at the second carbon position, which distinguishes it from other deoxy sugars. This modification impacts its reactivity and interaction with enzymes, making it a valuable compound in biochemical studies .

Properties

IUPAC Name

(4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-DUVQVXGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312551
Record name 2-Deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Deoxygalactopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25494-04-6
Record name 2-Deoxy-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25494-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxygalactopyranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-D-galactopyranose
Reactant of Route 2
2-Deoxy-D-galactopyranose
Reactant of Route 3
2-Deoxy-D-galactopyranose
Reactant of Route 4
Reactant of Route 4
2-Deoxy-D-galactopyranose
Reactant of Route 5
2-Deoxy-D-galactopyranose
Reactant of Route 6
2-Deoxy-D-galactopyranose

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